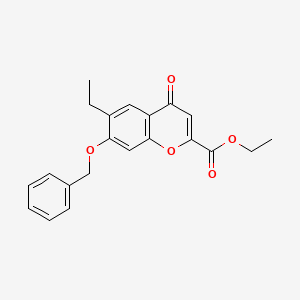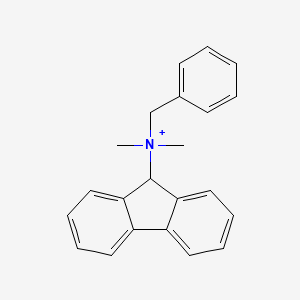
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium is a complex organic compound that features a benzyl group attached to a fluorenyl moiety, with a dimethyl-azanium substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium typically involves the reaction of benzyl chloride with 9H-fluoren-9-ylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl-(9H-fluoren-9-ylmethoxy)carbonyl-L-threoninate
- (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Uniqueness
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group with a fluorenyl moiety and a dimethyl-azanium substituent makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
6318-93-0 |
|---|---|
Formule moléculaire |
C22H22N+ |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
benzyl-(9H-fluoren-9-yl)-dimethylazanium |
InChI |
InChI=1S/C22H22N/c1-23(2,16-17-10-4-3-5-11-17)22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22H,16H2,1-2H3/q+1 |
Clé InChI |
RNQFHOHDEFQIND-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CC1=CC=CC=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



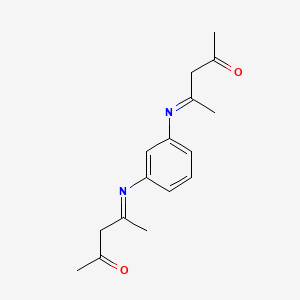

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
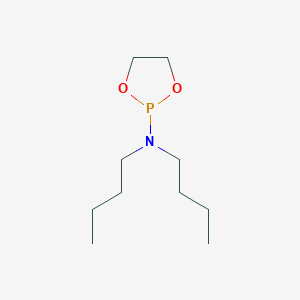
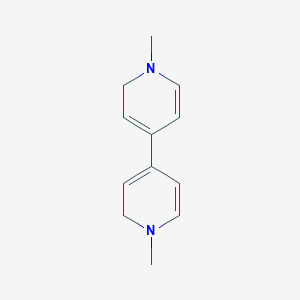

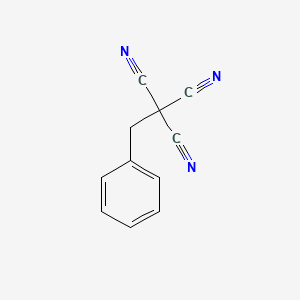


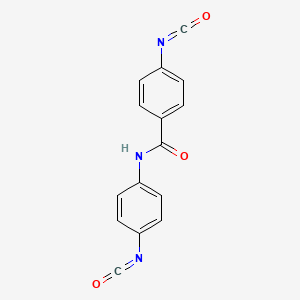
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
